

Application Notes and Protocols for Suc-YVAD-AMC Caspase-1 Assay

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Compound of Interest

Compound Name: Suc-YVAD-AMC

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These application notes provide a detailed protocol for the measurement of caspase-1 activity in cell lysates and tissue homogenates using the fluorogenic substrate **Suc-YVAD-AMC**. This assay is a sensitive and convenient method for studying inflammasome activation and screening for caspase-1 inhibitors.

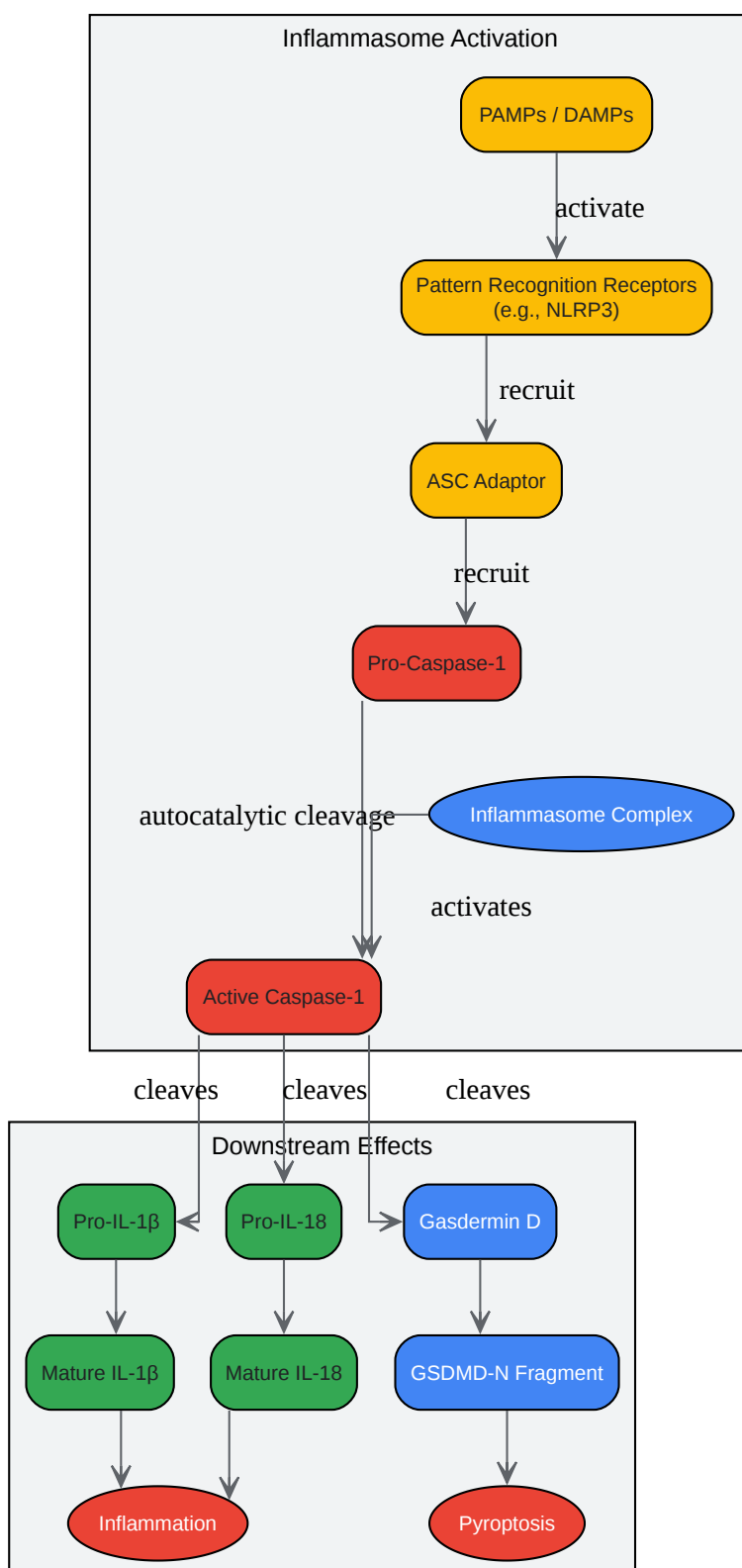
Principle of the Assay

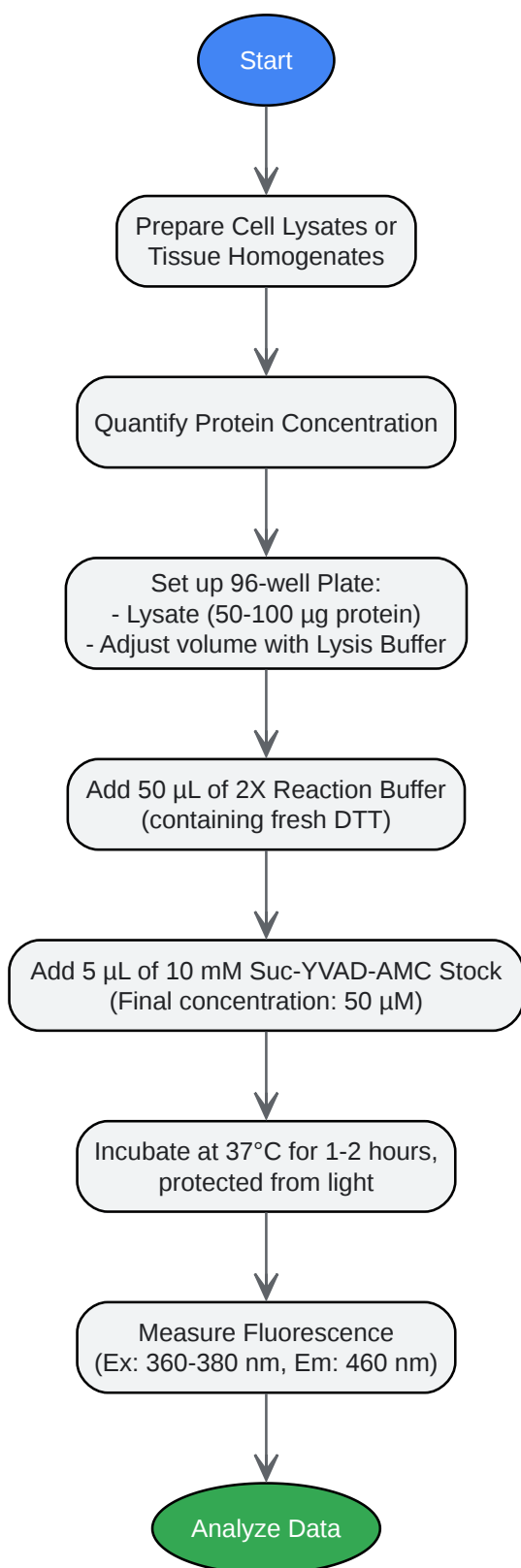
The **Suc-YVAD-AMC** assay is based on the proteolytic cleavage of the synthetic peptide substrate **Suc-YVAD-AMC** by caspase-1. The substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), which is a preferred recognition sequence for caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartic acid residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

Caspase-1 Signaling Pathway

Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response. It is typically activated within a multiprotein complex called the inflammasome. Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1 β (pro-IL-

1 β) and pro-interleukin-18 (pro-IL-18), into their mature and active forms.^{[1][2][3]} It also cleaves Gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.^[3]





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References

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